molecular formula C19H32O7 B1666792 BnO-PEG6-OH CAS No. 24342-68-5

BnO-PEG6-OH

Cat. No.: B1666792
CAS No.: 24342-68-5
M. Wt: 372.5 g/mol
InChI Key: VVBQKDDPSXBMMZ-UHFFFAOYSA-N
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Description

Hexaethylene glycol monobenzyl ether (CAS No. 24342-68-5) is a non-ionic surfactant and polyethylene glycol (PEG) derivative with the molecular formula C₁₉H₃₂O₇ and a molecular weight of 372.46 g/mol . Structurally, it consists of a benzyl group (C₆H₅CH₂–) linked to a hexaethylene glycol chain (–(OCH₂CH₂)₆OH). This compound is notable for its dual hydrophilic (ethylene oxide units) and hydrophobic (benzyl group) regions, enabling applications in:

  • Nanomaterial synthesis: Stabilizing colloidal dispersions and enhancing solubility in aqueous solutions .
  • Pharmaceuticals: Serving as a building block for lipid nanoparticles and drug delivery systems .
  • Antimicrobial activity: Exhibiting antifungal properties, as observed in microbial metabolite studies .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O7/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5,20H,6-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBQKDDPSXBMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457434
Record name Hexaethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24342-68-5
Record name Hexaethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The synthesis begins with deprotonation of hexaethylene glycol using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), generating a reactive alkoxide species. Subsequent addition of benzyl bromide (1.1 equivalents) at 0–5°C facilitates nucleophilic attack, yielding the monobenzylated product. Loiseau et al. (2004) documented an 85% yield for this step, with purification via silica gel chromatography to remove di-benzylated byproducts.

Key conditions :

  • Solvent: THF or dichloromethane (CH₂Cl₂)
  • Temperature: 0°C to room temperature
  • Reaction time: 16–24 hours

Optimization and Yield Enhancement

Increasing benzyl bromide stoichiometry to 1.2 equivalents improves monoether selectivity to 89%, though excess reagent risks di-substitution. Catalytic potassium iodide (KI) enhances reaction rates by facilitating halide displacement, reducing side reactions. Post-reaction quenching with aqueous ammonium chloride and extraction with ethyl acetate minimizes emulsion formation, streamlining isolation.

Acid-Catalyzed Etherification: Scalable Industrial Production

A 2013 Chinese patent (CN104250206A) outlines a solvent-free approach using protonic or solid acid catalysts to couple ethylene glycol with benzyl alcohol, adaptable for hexaethylene glycol substrates.

Protonic Acid Catalysis

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) (0.1–30 mol%) catalyzes the reaction at 120–180°C, achieving 86% monoether selectivity. The mechanism proceeds via oxonium ion formation, with benzyl alcohol acting as both nucleophile and solvent.

Industrial-scale parameters :

  • Molar ratio (hexaethylene glycol:benzyl alcohol): 2:1 to 10:1
  • Pressure: Autogenous (sealed reactor)
  • Duration: 5–8 hours

Solid Acid Catalysts

Zeolites and sulfonated resins (e.g., Amberlyst-15) enable catalyst recycling, reducing waste. At 150°C, Amberlyst-15 achieves 82% monoether yield with <5% diether formation, though pore blockage from oligomers necessitates periodic regeneration.

Tosylate Intermediate Route: Functionalization via Sulfonate Esters

Tosylation of hexaethylene glycol followed by benzylation offers precise control over substitution patterns, critical for pharmaceutical-grade purity.

Tosylation Protocol

Hexaethylene glycol reacts with tosyl chloride (TsCl) in pyridine/THF (1:1) at 0°C, forming the monotosylate derivative in 78–83% yield. Excess TsCl must be quenched with ice water to prevent di-tosylation.

Benzylation of Tosylate

Displacement of the tosyl group with benzyl alkoxide (generated from NaH/benzyl alcohol) proceeds at 60°C in DMF, affording the target ether in 85% yield. Chromatographic purification on neutral alumina removes residual tosylate salts.

Purification and Characterization

Chromatographic Techniques

  • Size-exclusion chromatography : Separates monoether (MW 372.5 g/mol) from diethylene glycol benzyl ether (MW 504.6 g/mol) using Bio-Beads S-X3 resin.
  • High-performance liquid chromatography (HPLC) : C18 reverse-phase column (acetonitrile/water 70:30) confirms >98% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.32–7.45 (m, 5H, Ar–H), 4.55 (s, 2H, Ar–CH₂), 3.45–3.75 (m, 24H, –OCH₂CH₂O–).
  • FT-IR : ν 1110 cm⁻¹ (C–O–C stretch), 2870 cm⁻¹ (C–H aliphatic), 3060 cm⁻¹ (C–H aromatic).

Comparative Analysis of Methodologies

Parameter Williamson Synthesis Acid Catalysis Tosylate Route
Yield (%) 83–86 82–86 78–85
Reaction Time (h) 16–24 5–8 20–28
Byproducts Di-benzylated ether Oligomers Di-tosylated
Scalability Lab-scale Industrial Lab-scale
Cost Efficiency Moderate High Low

Industrial and Research Implications

The acid-catalyzed method dominates manufacturing due to lower solvent use and compatibility with continuous flow reactors. Conversely, Williamson synthesis is preferred for small-scale, high-purity batches in pharmaceutical R&D. Emerging techniques like enzymatic etherification using lipases may offer greener alternatives, though yields remain suboptimal (≤65%).

Chemical Reactions Analysis

Synthetic Preparation

HEGBE is typically synthesized via benzylation of hexaethylene glycol using benzyl chloride or bromide under alkaline conditions. Key steps include:

Reaction StepConditionsYieldReference
Benzylation of hexaethylene glycolBenzyl chloride, NaOH, 80°C, 12 hrs78–85%
PurificationContinuous extraction with CH₂Cl₂92–95% purity

This method minimizes di-benzylated byproducts (<5%) through controlled stoichiometry . Alternative routes involve tosylation-propargylation sequences for functionalized derivatives .

Hydrogenolysis of Benzyl Ether

The benzyl group is cleaved via catalytic hydrogenation, enabling access to hexaethylene glycol monoether:

Catalyst SystemSolventReaction TimeConversion
10% Pd/C, H₂ (1 atm)Ethanol, 25°C6 hrs>99%
Recycled Pd/C (3 cycles)Ethanol8 hrs94%

Post-hydrogenation, the product is isolated via vacuum distillation or aqueous extraction . Side reactions like over-hydrogenation are negligible (<1%) under these conditions .

Alkylation and Etherification

HEGBE undergoes Williamson ether synthesis to install functional groups:

SubstrateReagentsProductYield
Propargyl bromideK₂CO₃, DMF, 60°CPropargyl ether86%
Tosyl chloridePyridine, 0°CTosylate intermediate92%

Tosylation is critical for subsequent nucleophilic substitutions (e.g., propargylation, cyanation) . Side products like ditosylated species are suppressed using stoichiometric controls .

Acid-Catalyzed Deprotection

Acidic cleavage of the benzyl ether proceeds via:

AcidTemperatureTimeOutcome
6 M H₂SO₄Reflux4 hrsComplete deprotection
HCl (gas) in MeOH25°C24 hrsPartial cleavage (60%)

Sulfuric acid is preferred for quantitative yields, while HCl is less efficient due to competing esterification .

Oxidation and Stability

HEGBE resists autooxidation under ambient conditions but decomposes under strong oxidizers:

Oxidizing AgentConditionsProducts
O₃ (gaseous)25°C, 2 hrsBenzaldehyde, polyethylene glycol fragments
KMnO₄ (aqueous)80°C, 1 hrBenzoic acid, CO₂

Thermal stability spans up to 240°C (flash point), with decomposition initiating at 300°C . Peroxide formation is negligible in dark, anhydrous storage .

Comparative Reactivity

HEGBE’s reactivity diverges from shorter-chain glycol ethers:

PropertyHEGBETriethylene Glycol Monobenzyl Ether
Hydrogenolysis rate (Pd/C)6 hrs3 hrs
Tosylation efficiency92%98%
Acid stability (6 M H₂SO₄)StablePartial decomposition

The extended ethylene oxide chain in HEGBE reduces electrophilicity at the ether oxygen, slowing hydrogenolysis relative to shorter analogs .

Scientific Research Applications

Material Science

Summary of Application:
Hexaethylene Glycol Monobenzyl Ether is employed in formulating coatings, particularly high-bake enamels, to enhance flow and gloss characteristics.

Methods of Application:

  • Incorporated into enamel formulations.
  • Applied to surfaces requiring high-quality finishes.

Results:
The inclusion of Hexaethylene Glycol Monobenzyl Ether has been shown to contribute to smoother surface finishes and improved aesthetic qualities in coatings.

Electronics

Summary of Application:
In the electronics industry, Hexaethylene Glycol Monobenzyl Ether serves as a solvent in the cleaning processes of electronic components.

Methods of Application:

  • Used to dissolve and remove residues from electronic components during manufacturing or refurbishing.

Results:
The use of Hexaethylene Glycol Monobenzyl Ether improves the efficiency of contaminant removal, ensuring the reliability of electronic devices.

Printing Technology

Summary of Application:
Hexaethylene Glycol Monobenzyl Ether is a component in ink formulations where it acts as a solvent for dyes and resins.

Methods of Application:

  • Mixed with pigments and resins to create inks for various printing technologies.

Results:
Inks containing Hexaethylene Glycol Monobenzyl Ether exhibit better solubility and stability, resulting in higher-quality printing outcomes.

Industrial and Household Cleaning

Summary of Application:
Utilized in cleaning products due to its ability to dissolve oils, greases, and other hydrophobic substances.

Methods of Application:

  • Formulated into cleaning agents for various surfaces and materials.

Results:
Cleaning products with Hexaethylene Glycol Monobenzyl Ether demonstrate improved efficiency in removing stubborn stains and residues.

Agriculture

Summary of Application:
Hexaethylene Glycol Monobenzyl Ether can be used as a solvent or co-solvent in formulating pesticides and herbicides.

Methods of Application:

  • Mixed with active ingredients to enhance solubility and dispersion on target plants or pests.

Results:
Formulations containing Hexaethylene Glycol Monobenzyl Ether have shown increased effectiveness in agricultural chemicals, leading to better crop protection.

Cosmetology

Summary of Application:
In cosmetic products, Hexaethylene Glycol Monobenzyl Ether serves as a solvent for active ingredients and improves product texture.

Methods of Application:

  • Incorporated into formulations such as creams, lotions, and makeup products.

Results:
Cosmetic products with Hexaethylene Glycol Monobenzyl Ether exhibit enhanced solubility of active components and a more desirable consistency for application.

Organic Chemistry

Summary of Application:
Hexaethylene Glycol Monobenzyl Ether is used as a reaction solvent in organic synthesis.

Methods of Application:

  • Selected for its solvency properties to dissolve reactants and catalyze reactions in organic synthesis.

Results:
The use of Hexaethylene Glycol Monobenzyl Ether as a solvent has been associated with increased reaction rates and improved yields of desired products.

Data Table Summary

Field Application Summary Key Results
Material ScienceEnhances flow and gloss in coatingsSmoother finishes, improved aesthetics
ElectronicsSolvent for cleaning electronic componentsEfficient contaminant removal
Printing TechnologySolvent for inksBetter solubility and stability
Industrial CleaningDissolves oils and greasesImproved stain removal efficiency
AgricultureCo-solvent in pesticides/herbicidesIncreased effectiveness in crop protection
CosmetologySolvent for active ingredientsEnhanced solubility and texture
Organic ChemistryReaction solvent for organic synthesisIncreased reaction rates and yields

Case Studies

  • Coatings Industry Study: A study demonstrated that incorporating Hexaethylene Glycol Monobenzyl Ether into high-bake enamels resulted in a 30% improvement in surface gloss compared to traditional formulations.
  • Electronics Cleaning Efficiency: Research indicated that using Hexaethylene Glycol Monobenzyl Ether reduced residue levels on circuit boards by over 50%, enhancing device reliability post-manufacturing.
  • Agricultural Formulation Development: A formulation study showed that pesticides mixed with Hexaethylene Glycol Monobenzyl Ether exhibited a 20% increase in efficacy against specific pests compared to standard formulations without the ether.

Mechanism of Action

The mechanism of action of Hexaethylene Glycol Monobenzyl Ether involves its interaction with various molecular targets. It can act as a solvent, facilitating the dissolution and interaction of other compounds. Its molecular structure allows it to interact with both hydrophilic and hydrophobic substances, making it versatile in various applications .

Comparison with Similar Compounds

Variation in Ethylene Glycol Chain Length

The number of ethylene glycol units critically influences solubility, hydrophilicity, and molecular weight. Key comparisons include:

Compound Ethylene Units Molecular Weight (g/mol) Key Properties/Applications Reference
Hexaethylene glycol monobenzyl ether 6 372.46 High hydrophilicity; drug delivery, nanomaterials
Triethylene glycol monobenzyl ether 3 240.30 Lower viscosity; solvent in coatings and adhesives
Octaethylene glycol monododecyl ether 8 ~556.80 Strong surfactant; antiviral/antimicrobial synergist

Mechanistic Insights :

  • Longer ethylene chains (e.g., octaethylene) enhance water solubility and surfactant efficiency due to increased hydrogen bonding .
  • Shorter chains (e.g., triethylene) reduce hydrodynamic radius, favoring applications requiring lower viscosity .

Variation in Hydrophobic Substituents

The hydrophobic "tail" (e.g., benzyl, dodecyl, methyl) dictates biocompatibility and interfacial activity:

Compound Hydrophobic Group Key Properties/Applications Reference
Hexaethylene glycol monobenzyl ether Benzyl (C₆H₅CH₂–) Biocompatible; used in pharmaceuticals
Hexaethylene glycol monododecyl ether Dodecyl (C₁₂H₂₅–) High surfactant activity; histamine release in mast cells
Hexaethylene glycol monomethyl ether Methyl (CH₃–) Lower toxicity; industrial emulsifier

Functional Differences :

  • Benzyl groups improve compatibility with aromatic drug molecules, enhancing drug-loading efficiency .
  • Dodecyl chains increase hydrophobicity, making the compound more effective in membrane disruption (e.g., antimicrobial activity) .

Structure-Activity Relationship :

  • Longer alkyl chains (e.g., dodecyl) enhance antifungal potency by disrupting microbial membranes .
  • Benzyl substituents offer moderate activity but better biocompatibility for medical applications .

Phase Behavior and Solubility

Hexaethylene glycol monobenzyl ether’s phase behavior differs from analogs with alkyl chains:

  • Hexaethylene glycol monodecyl ether (C10E6): Forms lamellar (Lα) and hexagonal (H1) phases in water, critical for micelle formation .
  • Benzyl variant : Prefers isotropic solutions due to aromatic interactions, limiting liquid crystalline phase formation .

Biological Activity

Hexaethylene Glycol Monobenzyl Ether (HEGMBE) is a compound belonging to the class of polyethylene glycol (PEG) derivatives, specifically characterized by the presence of a benzyl ether group. This article explores its biological activity, synthesizing data from various studies and reviews to provide a comprehensive overview.

HEGMBE is synthesized through the monobenzylation of hexaethylene glycol. The process typically involves the reaction of hexaethylene glycol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium tert-butoxide. The reaction conditions can significantly influence the yield and purity of the product, with reported yields ranging from 65% to 99% depending on the specific method employed .

Biological Activity Overview

The biological activity of HEGMBE and related glycol ethers has been studied extensively, focusing on their cytotoxicity, reproductive toxicity, and potential therapeutic applications.

Cytotoxicity

Recent studies have indicated that glycol ethers, including HEGMBE, exhibit cytotoxic effects primarily at high concentrations. For example, research on various glycol ethers showed that they elicited cytotoxicity in induced pluripotent stem cell-derived hepatocytes and cardiomyocytes only at millimolar concentrations . This suggests a threshold effect where lower concentrations may be less harmful.

Detailed Findings from Case Studies

  • Cytotoxicity in Cell Lines :
    • A comprehensive bioactivity profiling study involving multiple glycol ethers indicated that HEGMBE could affect cell viability in various human lymphoblast cell lines. The study assessed population variability and found consistent trends in cytotoxicity across different cell types .
  • Testicular Toxicity :
    • In studies involving EGME, significant alterations in testicular histopathology were observed after prolonged exposure. Parameters such as reduced levels of antioxidants (e.g., glutathione) and increased markers of oxidative stress were noted, which could potentially be extrapolated to HEGMBE due to their similar chemical structures .
  • Mechanistic Insights :
    • Mechanistic investigations into glycol ethers have revealed that they may induce oxidative stress through the generation of reactive oxygen species (ROS). This leads to cellular damage and apoptosis via upregulation of pro-inflammatory cytokines and apoptotic markers .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to HEGMBE and its analogs:

CompoundCytotoxic Concentration (mM)Reproductive ToxicityMechanism of Action
Hexaethylene Glycol Monobenzyl Ether (HEGMBE)High concentrations required for toxicity Potentially similar to EGME Induction of oxidative stress
Ethylene Glycol Monomethyl Ether (EGME)Significant at >1000 ppm Yes, in animal modelsROS generation leading to apoptosis

Q & A

Basic: What are the recommended methods for synthesizing Hexaethylene Glycol Monobenzyl Ether, and how do reaction conditions influence purity?

Answer:
The synthesis typically involves Williamson ether synthesis, where benzyl bromide reacts with hexaethylene glycol under alkaline conditions. Key parameters include:

  • Temperature control : Maintaining 60–80°C to avoid side reactions like oxidation .
  • Catalyst selection : Use of NaOH or KOH to deprotonate the hydroxyl group, ensuring efficient nucleophilic substitution .
  • Purification : Fractional distillation or column chromatography to isolate the product, with purity verified via GC-MS (>98% purity) .

Basic: How can researchers characterize the structural and physical properties of Hexaethylene Glycol Monobenzyl Ether?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the benzyl ether linkage and ethylene glycol chain length .
  • FTIR : Peaks at 1100–1250 cm1^{-1} (C-O-C stretching) and 2850–2960 cm1^{-1} (C-H stretching) validate ether functionality .
  • Boiling point determination : Differential scanning calorimetry (DSC) or empirical methods align with literature values (e.g., 352°C for ethylene glycol monobenzyl ether analogs) .

Basic: What are the primary research applications of Hexaethylene Glycol Monobenzyl Ether in laboratory settings?

Answer:

  • Solvent for biopolymers : Effective in dissolving cellulose acetate due to balanced hydrophilicity and lipophilicity .
  • Surfactant in membrane protein studies : Stabilizes proteins for structural analysis (e.g., cryo-EM) by mimicking lipid bilayers .
  • Phase-transfer catalyst : Enhances reaction efficiency in biphasic systems, particularly in fluorination reactions .

Advanced: How can researchers address discrepancies in solubility data for Hexaethylene Glycol Monobenzyl Ether across studies?

Answer:

  • Molecular weight analysis : Longer ethylene glycol chains increase hydrophilicity; inconsistencies may arise from variations in oligomerization (n=6 vs. n=7–8) .
  • Temperature-dependent studies : Solubility in water decreases at higher temperatures; experimental protocols must standardize thermal conditions .
  • Co-solvent optimization : Pair with polar aprotic solvents (e.g., DMF) to enhance solubility in hydrophobic matrices .

Advanced: What methodologies resolve contradictions in toxicological data for glycol ether derivatives?

Answer:

  • Physiologically Based Pharmacokinetic (PBPK) modeling : Integrates metabolic pathways (e.g., ADH-mediated oxidation) to predict dose-response relationships .
  • In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess cytotoxicity, cross-referenced with in vivo rodent studies .
  • Peer-review protocols : Adopt EPA guidelines for systematic data synthesis, including weight-of-evidence analysis .

Advanced: How can Hexaethylene Glycol Monobenzyl Ether be optimized for drug delivery systems?

Answer:

  • Micelle formation : Critical micelle concentration (CMC) determined via fluorescence spectroscopy using pyrene probes .
  • Drug loading efficiency : Adjust ethylene glycol chain length to balance hydrophile-lipophile ratio (HLB) for targeted release .
  • Stability testing : Monitor degradation under physiological pH (7.4) and temperature (37°C) using HPLC .

Basic: What safety protocols are critical when handling Hexaethylene Glycol Monobenzyl Ether?

Answer:

  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks; occupational exposure limits (OELs) should align with ACGIH guidelines .
  • Waste disposal : Segregate organic waste and incinerate at >1000°C to prevent environmental release .

Advanced: What role does Hexaethylene Glycol Monobenzyl Ether play in nanotechnology applications?

Answer:

  • Nanoparticle synthesis : Acts as a stabilizer for gold or silver nanoparticles, with size controlled via concentration (0.1–1% w/v) .
  • Surface functionalization : Ethylene glycol chains reduce protein fouling in biosensors, validated by SPR assays .
  • Colloidal stability : Zeta potential measurements (>−30 mV) ensure long-term dispersion in aqueous media .

Advanced: How do structural modifications (e.g., benzyl vs. alkyl groups) impact the efficacy of glycol ethers in organic synthesis?

Answer:

  • Steric effects : Benzyl groups hinder nucleophilic attacks in SN2 reactions compared to linear alkyl ethers .
  • Solvent polarity : Aromatic rings enhance solubility in non-polar substrates, critical for Suzuki-Miyaura couplings .
  • Thermal stability : TGA analysis shows benzyl derivatives decompose at 250–300°C, higher than methyl analogs .

Advanced: What analytical strategies validate batch-to-batch consistency in Hexaethylene Glycol Monobenzyl Ether production?

Answer:

  • QC chromatography : HPLC with UV detection (λ=254 nm) monitors ethylene glycol oligomer distribution .
  • Mass spectrometry : MALDI-TOF confirms molecular weight homogeneity (e.g., m/z 396.5 for n=6) .
  • Viscosity testing : Brookfield viscometers ensure kinematic viscosity aligns with specifications (e.g., 25–30 cSt at 25°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BnO-PEG6-OH
Reactant of Route 2
Reactant of Route 2
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